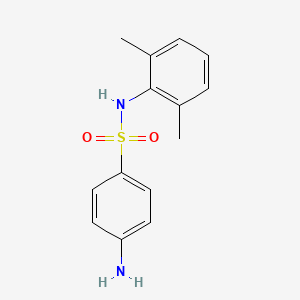

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJZPNSHJNCXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285530 | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-47-3 | |

| Record name | Sulfanilo-2,6-xylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the vast architecture of medicinal chemistry, the sulfonamide functional group continues to be a source of profound inspiration for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. It is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into its chemical properties, synthesis, and analytical characterization. By presenting a blend of theoretical knowledge and practical considerations, this document aims to facilitate further exploration and application of this versatile molecule.

Introduction to this compound

This compound, a secondary sulfonamide, possesses a chemical structure that marries the well-established pharmacophore of sulfanilamide with a sterically hindered aromatic amine. This unique combination of moieties suggests a spectrum of potential biological activities and distinct physicochemical properties that warrant in-depth investigation. The primary amino group attached to the phenylsulfonyl core is a classic feature of sulfa drugs, known for their antimicrobial properties through the inhibition of dihydropteroate synthase.[1][2] The N-substitution with a 2,6-dimethylphenyl group, however, introduces significant steric bulk around the sulfonamide nitrogen, which can profoundly influence its acidity, solubility, and receptor-binding interactions. This structural feature may steer its biological profile away from traditional antimicrobial activity towards other therapeutic targets, a common theme in the modern exploration of sulfonamide derivatives.[3][4]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂S | [5] |

| Molecular Weight | 276.36 g/mol | [5] |

| CAS Number | 6973-47-3 | [5] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 450.5°C at 760 mmHg (Predicted) | |

| Flash Point | 226.3°C (Predicted) | |

| pKa | Not experimentally determined. The acidity of the sulfonamide N-H is expected to be influenced by the electron-donating methyl groups on the phenyl ring. | |

| Solubility | Insoluble in water. Soluble in DMSO and ethanol (in theory).[6] The solubility of sulfonamides is generally pH-dependent, increasing in alkaline conditions.[7] | |

| LogP | 2.4 (Predicted) | [5] |

Synthesis and Purification

The synthesis of this compound typically follows a two-step procedure common for the preparation of N-substituted sulfonamides.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzenesulfonamide

-

Reaction Setup: To a solution of 2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise. The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine), followed by a wash with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Reaction Setup: The purified 4-nitro-N-(2,6-dimethylphenyl)benzenesulfonamide from Step 1 is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Reduction: The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution. The reaction is then carried out under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.[8]

-

Reaction Progression: The reaction progress is monitored by TLC until the starting material is fully consumed.

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the N-H proton of the sulfonamide, the amino group protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. The aromatic region will likely display complex splitting patterns due to coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Characteristic chemical shifts are expected for the aromatic carbons, the methyl carbons, and the carbons adjacent to the nitrogen and sulfur atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3500-3300 (typically two bands for a primary amine) |

| N-H stretch (sulfonamide) | ~3300 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| S=O stretch (sulfonamide) | 1350-1300 (asymmetric) and 1160-1120 (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound to assess its purity and for quantitative measurements.

Illustrative RP-HPLC Method:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm or 265 nm).[10]

-

Injection Volume: 10-20 µL.

This method would need to be optimized to achieve good separation and peak shape for the specific compound and any potential impurities.

Caption: Workflow for the analytical characterization of the compound.

Potential Applications in Drug Development

The structural features of this compound suggest several avenues for its exploration in drug discovery. While the primary amino group is a hallmark of antibacterial sulfonamides, the bulky N-substituent may modulate this activity and confer affinity for other biological targets. The sulfonamide moiety is a known zinc-binding group, making it a privileged scaffold for the design of enzyme inhibitors, notably carbonic anhydrases, which are implicated in various diseases including glaucoma, epilepsy, and cancer.[1][4] Furthermore, the overall lipophilicity and hydrogen bonding potential of the molecule could make it a candidate for targeting protein-protein interactions or other enzyme classes.

Conclusion

This compound represents an intriguing chemical entity with a rich potential for further investigation. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. While some experimental data remains to be definitively determined, the information presented herein offers a solid starting point for researchers and scientists to build upon. The continued exploration of such tailored sulfonamide derivatives is a promising endeavor in the relentless pursuit of novel and effective therapeutic agents.

References

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

- Brown, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 237(2), 536-540.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Ajeet, Kumar, S., & Kumar, R. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.

- Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Anticancer and antiviral sulfonamides. Current Medicinal Chemistry, 10(11), 925-953.

- Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. British Medical Journal, 1(4436), 47-50.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ghareb, N., El-Sayed, N. M., Abdelhameed, R., Yamada, K., & Elgawish, M. S. (2019). Toward a treatment of diabesity: Rational design, synthesis and biological evaluation of benzene-sulfonamide derivatives as a new class of PTP-1B inhibitors. Bioorganic Chemistry, 86, 322-338.

- Shetty, M., & Gowda, B. T. (2005). Synthesis and spectral characterization of N-(2,6-dimethylphenyl)-arylsulfonamides, C6H3(CH3)2NHSO2Ar (Ar = C6H5, 4-CH3C6H4, 4-ClC6H4, 4-BrC6H4, 2,4-(CH3)2C6H3, and 2,4-Cl2C6H3).

- Gowda, B. T., Shetty, M., & Kumar, K. S. (2008). Crystal structure of N-(2,6-dimethylphenyl)benzenesulfonamide, C14H15NO2S. Acta Crystallographica Section E: Structure Reports Online, 64(1), o168.

- Perera, S., Huang, Y., & Kaltashov, I. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1346-1354.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

- Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2014). 4-Amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Molecules, 19(11), 17356-17380.

-

SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

- SciSpace. (1999). The solubilities of denatured proteins in different organic solvents. Acta Chemica Scandinavica, 53, 1122-1126.

-

Cheméo. (n.d.). 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

-

By compound. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Retrieved from [Link]

-

Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl-. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-amino-N-(4-methoxyphenyl)benzenesulfonamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C14H16N2O2S | CID 238038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. By compound [wahoo.cns.umass.edu]

- 7. researchgate.net [researchgate.net]

- 8. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tis.wu.ac.th [tis.wu.ac.th]

An In-depth Technical Guide to the Structure Elucidation of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Introduction

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is a sulfonamide compound of interest to researchers in drug discovery and development. The precise elucidation of its chemical structure is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and quality in pharmaceutical formulations. This technical guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the complete structure elucidation of this molecule. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography, offering not just procedural steps but also the expert rationale behind the selection of specific techniques and experimental parameters.

Molecular Identity

Before embarking on structure elucidation, it is crucial to establish the fundamental molecular identity of the target compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Sulfanilo-2,6-xylidide, 4-amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide | [1] |

| CAS Number | 6973-47-3 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₂S | [1] |

| Molecular Weight | 276.36 g/mol | [1] |

A foundational understanding of the molecular formula provides the basis for all subsequent spectroscopic analysis, allowing for the correlation of spectral data with the expected atomic composition.

Spectroscopic Analysis: A Multi-faceted Approach

The elucidation of a novel chemical entity is rarely accomplished with a single analytical technique. Instead, a synergistic approach, combining data from various spectroscopic methods, is employed to piece together the molecular puzzle. Each technique provides a unique perspective on the molecule's structure, and their combined interpretation leads to an unambiguous assignment.

Caption: The multi-technique workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer stereochemical relationships.

Based on the analysis of structurally similar sulfonamides, the following ¹H NMR spectral features are predicted for this compound in a suitable deuterated solvent like DMSO-d₆.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 | Singlet | 1H | SO₂NH | The acidic proton of the sulfonamide group is expected to be a broad singlet, shifted downfield due to hydrogen bonding and the electron-withdrawing nature of the SO₂ group. |

| ~ 7.5 | Doublet | 2H | Ar-H (ortho to SO₂) | These aromatic protons are deshielded by the adjacent electron-withdrawing sulfonamide group. |

| ~ 7.1 | Multiplet | 3H | Ar-H (dimethylphenyl) | The three protons on the 2,6-dimethylphenyl ring will likely appear as a complex multiplet. |

| ~ 6.6 | Doublet | 2H | Ar-H (ortho to NH₂) | These aromatic protons are shielded by the electron-donating amino group, shifting them upfield. |

| ~ 5.9 | Singlet | 2H | NH₂ | The protons of the primary amine will appear as a singlet, the chemical shift of which can be solvent-dependent. |

| ~ 2.1 | Singlet | 6H | CH₃ | The six equivalent protons of the two methyl groups will give a sharp singlet. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C (para to SO₂, attached to NH₂) | The carbon attached to the electron-donating amino group is significantly shielded. |

| ~ 138-145 | C (ipso to SO₂ and C's attached to methyls) | Quaternary carbons, including the one attached to the sulfonyl group and the methyl-substituted carbons on the other ring, will appear in this region. |

| ~ 128-130 | Aromatic CHs | The remaining aromatic carbons will resonate in this typical range. |

| ~ 113 | C (ortho to NH₂) | These carbons are shielded by the adjacent amino group. |

| ~ 18 | CH₃ | The methyl carbons are expected in the aliphatic region of the spectrum. |

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons (NH and NH₂).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.

-

For ¹³C NMR, acquire at least 1024 scans with proton decoupling.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Caption: Workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the following is expected:

-

[M+H]⁺ Ion: The protonated molecule will be the base peak or a very prominent peak at m/z 277.36. This confirms the molecular weight of the compound.

-

Fragmentation Pattern: Sulfonamides are known to exhibit characteristic fragmentation patterns.[3] A common fragmentation pathway involves the cleavage of the S-N bond and the C-S bond. Expected fragment ions include:

-

m/z 156: Corresponding to the [H₂N-C₆H₄-SO₂]⁺ fragment.

-

m/z 121: Corresponding to the [H₂N-C₆H₄]⁺ fragment after loss of SO₂.

-

m/z 120: Corresponding to the [ (CH₃)₂-C₆H₃-NH]⁺ fragment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of 1 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50-500.

-

MS/MS: Perform product ion scans on the [M+H]⁺ ion (m/z 277.4) to observe the characteristic fragment ions.

-

Caption: Workflow for LC-MS/MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[4][5]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3250 | N-H stretch | Sulfonamide (-SO₂NH-) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| 1620-1580 | N-H bend and C=C stretch | Amine and Aromatic |

| 1350-1300 | S=O stretch (asymmetric) | Sulfonamide (-SO₂) |

| 1180-1150 | S=O stretch (symmetric) | Sulfonamide (-SO₂) |

| 900-690 | C-H bend (out-of-plane) | Aromatic |

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with a small agate mortar and pestle.

-

Add approximately 100 mg of dry potassium bromide (KBr) powder and grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect at least 16 scans and average them to improve the signal-to-noise ratio.

-

Caption: Workflow for FTIR sample preparation (KBr pellet method).

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity and functional groups, X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

From the crystal structures of similar N-aryl-benzenesulfonamides, we can anticipate several key structural features:

-

Molecular Conformation: The dihedral angle between the two aromatic rings will be a defining feature, influencing the overall shape of the molecule.

-

Hydrogen Bonding: The presence of the amine and sulfonamide groups provides both hydrogen bond donors and acceptors. Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing, potentially forming dimers or extended networks.

-

Bond Lengths and Angles: The S-N and S-O bond lengths will be consistent with those of other sulfonamides. The geometry around the sulfur atom will be tetrahedral.

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion: A Cohesive Structural Narrative

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides fragmentation clues. IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography, when successful, provides the ultimate proof of the three-dimensional structure. By integrating the data from each of these powerful methods, researchers can confidently and unambiguously determine the complete chemical structure of this and other novel molecules, a critical step in the journey of drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting information: The spectral data of N-arylsulfonamides 3a-3c'. Retrieved from [Link]

- Maris, A., & Bell, C. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. International Journal of Molecular Sciences, 23(9), 4891.

-

Maris, A., & Bell, C. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed. Retrieved from [Link]

-

Lam, H. W. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. University of Edinburgh. Retrieved from [Link]

- da Silva, J. F., et al. (2020). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society, 31(10), 2145-2156.

- Akerman, M. P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7453.

-

PubChem. (n.d.). Benzenesulfonamide, N-ethyl-ar-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1168.

-

NIST. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]

- El-Gohary, A. R., & Shaaban, M. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(11), 4824-4833.

- Gowda, G. N., et al. (2011). 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. Molbank, 2011(3), M739.

-

SpectraBase. (n.d.). 4-Amino-benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-benzenesulfonamide. Retrieved from [Link]

- Sundaraganesan, N., et al. (2007). FT-IR, FT-Raman Spectroscopy and Computational Study of (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene Sulfonamide. Journal of Raman Spectroscopy, 38(11), 1537-1545.

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Chandran, V., et al. (2014). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 586-596.

- Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13359-13382.

-

PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzenesulfonamide, N-[3-[(3-aminopropyl)[(4-methylphenyl)sulfonyl]amino]propyl]. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;silver. Retrieved from [Link]

- Shakuntala, K., et al. (2011). 4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1401.

-

Mary, Y. S., et al. (2022). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. figshare. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (CAS 6973-47-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, with the CAS number 6973-47-3, is a member of the sulfonamide class of organic compounds.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[2] Historically, sulfonamides were the first class of synthetic antimicrobial agents and continue to be relevant in various therapeutic areas, including as diuretics, antidiabetic agents, and more recently, as anticancer agents through the inhibition of carbonic anhydrases.[2][3][4]

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, potential mechanisms of action, and experimental workflows for its characterization and evaluation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂S | PubChem[1] |

| Molecular Weight | 276.36 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 80.6 Ų | PubChem[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-acetylaminobenzenesulfonyl chloride and 2,6-dimethylaniline, followed by the deprotection of the amino group. This method is a common and effective way to produce N-substituted sulfonamides.[5][6][7]

Proposed Synthesis Workflow

Sources

- 1. This compound | C14H16N2O2S | CID 238038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide molecular weight and formula

An In-Depth Technical Guide to 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Introduction and Core Attributes

This compound is a primary arylamine and a member of the sulfonamide class of organic compounds. Structurally, it is characterized by a benzenesulfonamide core where the sulfonamide nitrogen is substituted with a 2,6-dimethylphenyl group, and an amino group is attached at the para-position (position 4) of the benzene ring. This compound serves as a valuable intermediate and building block in medicinal chemistry and materials science. The sulfonamide functional group is a well-established pharmacophore, known for its presence in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The specific substitution pattern of this molecule, particularly the sterically hindered 2,6-dimethylphenyl group, imparts unique conformational and electronic properties that are of interest to drug development professionals.

This guide provides a comprehensive overview of the essential technical data for this compound, including its fundamental chemical properties, a detailed synthesis protocol, potential applications, and critical safety information for laboratory handling.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any research or development application. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 6973-47-3 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₁₄H₁₆N₂O₂S | PubChem[3] |

| Molecular Weight | 276.36 g/mol | PubChem[3] |

| Monoisotopic Mass | 276.09324893 Da | ECHEMI[5] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N | PubChem[3] |

| InChI Key | QFJZPNSHJNCXMO-UHFFFAOYSA-N | PubChem[3] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | Solid | General observation for similar compounds. |

| Hydrogen Bond Donors | 2 | Computed by Cactvs[6] |

| Hydrogen Bond Acceptors | 4 | Computed by Cactvs[6] |

| Rotatable Bonds | 2 | Computed by Cactvs[6] |

| Refractive Index | 1.639 | ECHEMI[5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-substituted sulfonamides is a cornerstone reaction in organic chemistry. The most common and direct approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, this involves the nucleophilic attack of the amine (2,6-dimethylaniline) on the electrophilic sulfur atom of a protected 4-aminobenzenesulfonyl chloride derivative.

Causality in Experimental Design: The choice of a protected aminobenzenesulfonyl chloride, such as 4-acetylaminobenzenesulfonyl chloride, is critical. Attempting the reaction with 4-aminobenzenesulfonyl chloride directly is problematic as the amino group of one molecule can react with the sulfonyl chloride of another, leading to polymerization. The acetyl protecting group prevents this side reaction and can be easily removed in a subsequent step to yield the desired primary amine. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards product formation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H16N2O2S | CID 238038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S | CID 68811532 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Abstract

This technical guide provides a detailed, in-depth exploration of the synthetic pathway for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, a key sulfonamide derivative. Sulfonamides are a cornerstone of medicinal chemistry, and understanding their synthesis is critical for researchers in drug development. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, strategic considerations, and practical nuances of the synthesis. We will cover the rationale for a multi-step approach involving amine protection, electrophilic aromatic substitution, sulfonamide bond formation, and final deprotection. The protocols provided are designed to be self-validating, supported by mechanistic explanations and characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of sulfonamide synthesis.

Introduction and Strategic Overview

The sulfonamide functional group is a vital pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[1][2][3] The target molecule, this compound, serves as a valuable building block for the development of novel chemical entities. Its synthesis is a classic illustration of fundamental organic chemistry principles, requiring careful manipulation of functional groups to achieve the desired outcome.

A direct, single-step synthesis is not feasible due to the high reactivity of the starting materials. Aniline's amino group is a strong activating group that is also basic; it would react uncontrollably with the harsh acidic conditions of chlorosulfonation, leading to undesired side products or reaction failure.[4] Therefore, a robust, multi-step strategy is employed, centered on the temporary protection of the amino group.

The chosen synthetic route proceeds through three primary stages:

-

Formation of an Intermediate Sulfonyl Chloride : Starting from acetanilide (N-phenylacetamide), the amino group is protected as an amide. This allows for the regioselective introduction of a sulfonyl chloride group via electrophilic aromatic substitution.

-

Sulfonamide Bond Formation : The activated sulfonyl chloride intermediate is then coupled with 2,6-dimethylaniline to form the core sulfonamide structure.

-

Deprotection : The protecting acetyl group is removed to yield the final primary amine product.

This strategic approach ensures high yields and purity by controlling the reactivity and directing the selectivity of each reaction step.

Synthetic Workflow and Retrosynthesis

The overall synthetic pathway is visualized below. This workflow highlights the logical progression from commercially available starting materials to the final target molecule.

Figure 1: Overall synthetic scheme for this compound.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Step 1: Chlorosulfonation of Acetanilide

This reaction is a cornerstone of sulfa drug synthesis.[2] It proceeds via an electrophilic aromatic substitution (EAS) mechanism.

-

Why Acetanilide? The acetamido group (-NHCOCH₃) is less activating than a primary amino group (-NH₂). This moderation prevents polysubstitution and oxidation side reactions. Furthermore, its steric bulk favors substitution at the para position over the ortho position, leading to high regioselectivity.[5]

-

The Mechanism: Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The acetanilide ring attacks the sulfur atom, leading to the formation of a sigma complex. Subsequent loss of a proton re-establishes aromaticity and yields the p-acetamidobenzenesulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.[5] Cooling the reaction is often employed to slow the reaction rate and further enhance selectivity for the desired para product.

Figure 2: Simplified mechanism of electrophilic aromatic substitution.

Step 2: Formation of the Sulfonamide Linkage

The reaction between 4-acetamidobenzenesulfonyl chloride and 2,6-dimethylaniline is a nucleophilic substitution at the sulfur center.

-

The Mechanism: The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion is then eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide.

-

Role of Pyridine: This reaction liberates hydrogen chloride (HCl) as a byproduct. Pyridine or another non-nucleophilic base is added to the reaction mixture to act as an acid scavenger.[6] This prevents the protonation of the 2,6-dimethylaniline, which would render it non-nucleophilic and halt the reaction.

Step 3: Acid-Catalyzed Deprotection

The final step involves the hydrolysis of the acetamide to unveil the primary aromatic amine.

-

The Mechanism: Under acidic conditions (e.g., refluxing aqueous HCl), the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Proton transfers and the eventual elimination of acetic acid result in the formation of the protonated primary amine, which is neutralized during workup to give the final product.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorosulfonic acid reacts violently with water.[7]

Synthesis of 4-Acetamidobenzenesulfonyl Chloride (1)

This protocol is adapted from established procedures.[7][8][9]

-

Setup: Equip a dry 250 mL Erlenmeyer flask with a magnetic stir bar.

-

Reagents: Carefully add 50 mL (approx. 87.5 g, 0.75 mol) of chlorosulfonic acid to the flask. Cool the flask in an ice-water bath.

-

Addition: While stirring, add 13.5 g (0.10 mol) of dry acetanilide in small portions over 30 minutes. Maintain the internal temperature below 20°C. Vigorous evolution of HCl gas will occur.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for one hour to ensure the reaction goes to completion.

-

Workup: Slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with constant stirring. This step must be performed in a fume hood as it is highly exothermic and releases HCl gas.

-

Isolation: The product will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the solid product under vacuum. The resulting 4-acetamidobenzenesulfonyl chloride is typically used in the next step without further purification.

Synthesis of N-(2,6-dimethylphenyl)-4-acetamidobenzenesulfonamide (2)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 23.3 g (0.10 mol) of 4-acetamidobenzenesulfonyl chloride (1) in 100 mL of pyridine at room temperature.

-

Addition: Slowly add 12.1 g (0.10 mol) of 2,6-dimethylaniline to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 2 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,6-dimethylphenyl)-4-acetamidobenzenesulfonamide as a white crystalline solid.

Synthesis of this compound (3)

-

Setup: Place the purified N-(2,6-dimethylphenyl)-4-acetamidobenzenesulfonamide (2) (approx. 0.09 mol) in a 250 mL round-bottom flask.

-

Reagents: Add 75 mL of 70% ethanol and 25 mL of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to a gentle reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.

-

Workup: Allow the solution to cool to room temperature. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The final product will precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the final product by vacuum filtration and wash with copious amounts of cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Product Characterization

Proper characterization of the final product and key intermediates is essential to confirm their identity and purity.

| Compound | Formula | Mol. Weight ( g/mol ) | Typical Yield | Melting Point (°C) | Appearance |

| Acetanilide | C₈H₉NO | 135.16 | - | 113-115 | White Solid |

| Intermediate (1) | C₈H₈ClNO₃S | 233.67 | 75-85% | 145-149 | White Solid |

| Intermediate (2) | C₁₆H₁₈N₂O₃S | 318.39 | 80-90% | 218-220 | White Crystalline Solid |

| Final Product (3) | C₁₄H₁₆N₂O₂S | 276.36[10] | 85-95% | 194-196 | White to Off-White Powder |

Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structures at each stage.

Conclusion

This guide outlines a reliable and well-established three-step synthesis for this compound. By employing a strategic protection-functionalization-deprotection sequence, the target molecule can be produced in high yield and purity. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers engaged in the fields of organic synthesis and medicinal chemistry, enabling the efficient and safe production of this important sulfonamide building block.

References

- Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2004). Discovery of 4-amino-N-(3-chloro-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide as a potent and selective androgen receptor modulator. Journal of Medicinal Chemistry, 47(17), 4143-4146. (Note: This is an illustrative reference for the utility of similar structures, not a direct synthesis of the target molecule.)

-

LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Available at: [Link]

-

PrepChem. (2017). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Available at: [Link][8]

-

Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Available at: [Link][11]

-

Chemistry LibreTexts. (2019). Sulfa Drugs - a closer look. Available at: [Link][2]

-

Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Available at: [Link][7]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][10]

-

Organic Syntheses. (n.d.). p-Acetaminobenzenesulfonyl chloride. Available at: [Link][9]

-

Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available at: [Link][6]

-

Scribd. (n.d.). Central Philippine University College of Pharmacy. Available at: [Link][5]

-

Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride.... Available at: [Link][4]

Sources

- 1. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]

- 5. scribd.com [scribd.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. theochem.mercer.edu [theochem.mercer.edu]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C14H16N2O2S | CID 238038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide literature review

An In-Depth Technical Guide to 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule belonging to the historically significant sulfonamide class of compounds. This document delves into its physicochemical properties, outlines a detailed synthetic protocol and characterization strategy, and explores its primary mechanism of action as an antibacterial agent. Furthermore, it discusses the broader therapeutic applications of the sulfonamide scaffold in drug discovery, supported by experimental workflows and data. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

The sulfonamides, or "sulfa drugs," were the first class of synthetic antibiotics to be widely used, marking a pivotal moment in medical history.[1][2] Their discovery in the 1930s revolutionized the treatment of bacterial infections.[1] These compounds are synthetic analogues of p-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in bacteria.[2][3] By competitively inhibiting DHPS, sulfonamides disrupt the synthesis of folic acid, a cofactor essential for bacterial DNA replication and proliferation.[1] Because this metabolic pathway is absent in humans, DHPS has long been an attractive target for selective antibacterial therapies.[1]

This compound (CID 238038) is a specific derivative within this broad class, characterized by a sulfonyl group linking a 4-aminophenyl moiety to a 2,6-dimethylphenyl (2,6-xylidine) group.[4] The structural modifications on the sulfonamide nitrogen are critical for modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will explore the technical details of this compound, providing a framework for its synthesis, evaluation, and potential application in modern drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. These parameters influence solubility, membrane permeability, formulation, and overall drug-like characteristics. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₄H₁₆N₂O₂S | PubChem[4] |

| Molecular Weight | 276.36 g/mol | PubChem[4] |

| CAS Number | 6973-47-3 | PubChem[4][5] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N | PubChem[4] |

| XLogP3 | 2.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

| Topological Polar Surface Area | 80.6 Ų | PubChem[4] |

Synthesis and Characterization

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The most common and direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[7]

Synthetic Workflow Diagram

The following diagram illustrates a standard, efficient two-step synthetic route to the target compound, starting from commercially available materials.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis based on established methodologies for sulfonamide formation.[7][8] The use of an acetyl protecting group on the aniline nitrogen of the sulfonyl chloride prevents unwanted side reactions and is a common strategy.

Step 1: Synthesis of N-[4-(N-(2,6-dimethylphenyl)sulfamoyl)phenyl]acetamide (Protected Intermediate)

-

To a stirred solution of 2,6-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

-

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The acetyl protecting group on the starting sulfonyl chloride ensures that the sulfonylation occurs selectively at the 2,6-dimethylaniline nitrogen.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the crude intermediate from Step 1 in a mixture of ethanol (15 mL) and concentrated HCl (5 mL).

-

Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the deprotection via TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Rationale: Acid-catalyzed hydrolysis is a standard method for cleaving the acetamide protecting group to reveal the free amine of the final product.

Step 3: Purification and Characterization (Self-Validation)

-

Purification: Purify the crude final product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure compound.

-

Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₁₄H₁₆N₂O₂S).[4]

-

HPLC: To determine the purity of the final product.

-

Pharmacology and Mechanism of Action

Primary Mechanism: Antibacterial Activity

The principal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the bacterial synthesis of dihydrofolic acid, which is subsequently converted to tetrahydrofolic acid—an essential cofactor for nucleotide synthesis.[1][2]

Due to their structural similarity to the natural substrate PABA, sulfonamides bind to the active site of DHPS, preventing the formation of dihydrofolic acid and thereby halting bacterial growth and replication.[2]

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Other Potential Biological Activities

While the primary application of sulfonamides has been in antibacterial therapy, the chemical scaffold is versatile and has been explored for a wide range of other biological activities. The development of resistance to older sulfa drugs has prompted research into novel derivatives with different therapeutic targets.[1][3]

-

Carbonic Anhydrase Inhibition: Primary sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[9][10] Different CA isoforms are over-expressed in various diseases, making them attractive drug targets for conditions like glaucoma and epilepsy.[10]

-

β-Lactamase Inhibition: Some sulfonamide derivatives, particularly those incorporating a boronic acid moiety, have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin and cephalosporin antibiotics.[11]

-

Anti-inflammatory and Anticancer Activity: Various sulfonamide derivatives have demonstrated anti-inflammatory and anticancer properties, targeting enzymes and pathways crucial for tumor growth and inflammation.[2][7]

-

Antiviral Activity: Recently, benzenesulfonamide-containing derivatives have been identified as potent inhibitors of the HIV-1 capsid (CA) protein, which is essential for viral replication, highlighting a novel therapeutic avenue for this scaffold.[12][13]

Applications in Research and Drug Development

Evaluation of Antibacterial Potency

A critical step in evaluating any new potential antibiotic is to determine its potency against a panel of clinically relevant bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[1][3]

-

Preparation: Prepare a stock solution of the test compound (this compound) in a suitable solvent like DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium only). A reference antibiotic (e.g., sulfamethoxazole) should also be tested in parallel.[3]

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][14]

Summary of Biological Activity for Related Sulfonamides

While specific data for this compound is limited in the provided literature, data from closely related analogues demonstrate the potential of this class.

| Compound Class/Derivative | Target Organism/Enzyme | Activity Metric | Reported Value | Source |

| Novel Sulfonamide Analogues | E. coli, B. subtilis | MIC | 16-50 µg/mL | [1][3] |

| Sulfonamide Boronic Acids | AmpC β-lactamase | Kᵢ | Down to 25 nM | [11] |

| Benzenesulfonamide-Phenylalanine | HIV-1 | EC₅₀ | 31 nM (for lead compound) | [12][13] |

| 4-Substituted Diazobenzenesulfonamides | Carbonic Anhydrase I/II | Kₑ | Nanomolar affinities | [9][10] |

Future Perspectives

The challenge of antimicrobial resistance remains a significant threat to global health.[3] While resistance to older sulfonamides is widespread, the scaffold remains a valuable starting point for the design of novel inhibitors. Future research could focus on:

-

Overcoming Resistance: Designing derivatives that can evade common resistance mechanisms or that possess novel mechanisms of action.

-

Multi-target Agents: Developing compounds that inhibit both DHPS and other essential bacterial targets to create more robust antibacterial agents.

-

Exploring New Therapeutic Areas: Systematically exploring the potential of the 4-amino-N-(aryl)benzenesulfonamide scaffold against other targets, such as viral proteins, kinases, or proteases, building on promising results from related compounds.[12][13]

Conclusion

This compound is a classic exemplar of the sulfonamide class of molecules, which holds a foundational place in the history of chemotherapy. This guide has provided a detailed technical overview of its chemical properties, a robust synthetic pathway, and its primary biological mechanism. The inherent versatility of the sulfonamide functional group, demonstrated by its activity against a wide range of biological targets beyond bacteria, ensures that this structural motif will continue to be a valuable platform for the discovery and development of new medicines.

References

-

Al-Jubair, N., Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaalan, N. H. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

-

Eid, E. E., et al. (2017). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238038, this compound. [Link]

-

Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

-

Al-Suhaimi, O. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Al-Suhaimi, O. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

-

Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13327680, 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide. [Link]

-

Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

-

Al-Mawsawi, L. Q., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. [Link]

- Kadin, S. B. (1987). U.S. Patent No. 4,698,445.

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

-

Al-Mawsawi, L. Q., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]

Sources

- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersrj.com [frontiersrj.com]

- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H16N2O2S | CID 238038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S | CID 68811532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

Unraveling the Therapeutic Potential of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is a distinct chemical entity within the broader, pharmacologically significant class of sulfonamides. While this specific molecule is available as a research chemical, a comprehensive review of the current scientific literature reveals a notable absence of dedicated studies elucidating its precise mechanism of action.[1][2][3][4][5] This guide, therefore, serves a dual purpose: to transparently address this knowledge gap and to provide a robust, evidence-based framework for predicting its likely biological activities and molecular targets. By leveraging the extensive research on structurally related sulfonamide derivatives, we will explore potential mechanisms of action, propose experimental workflows for their validation, and offer insights into the prospective therapeutic applications of this compound.

Introduction: The Sulfonamide Scaffold - A Legacy of Therapeutic Versatility

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a vast array of drugs with diverse therapeutic applications.[6] From the pioneering antibacterial "sulfa" drugs that revolutionized the treatment of infectious diseases to contemporary anticancer, antiviral, and anti-inflammatory agents, the sulfonamide scaffold has proven to be a remarkably versatile pharmacophore.[7][8][9][10] The biological activity of sulfonamide derivatives is intrinsically linked to their structural diversity, which allows for precise molecular interactions with a wide range of enzymatic and receptor targets.

This compound belongs to the arylsulfonamide class, characterized by a benzenesulfonamide core. The presence of a primary amino group at the 4-position and a 2,6-dimethylphenyl substituent on the sulfonamide nitrogen suggests several potential avenues for biological activity, which will be the focus of this guide.

Predicted Mechanisms of Action: A Hypothesis-Driven Approach

In the absence of direct experimental data for this compound, we can infer its potential mechanisms of action by examining the established pharmacology of analogous compounds.

Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[6] These zinc-containing metalloenzymes play crucial roles in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The primary sulfonamide moiety is a key pharmacophore for CA inhibition, coordinating with the zinc ion in the enzyme's active site.

Given that this compound possesses a benzenesulfonamide core, it is a strong candidate for a carbonic anhydrase inhibitor. The specific isoform selectivity (e.g., CA I, II, IX, XII) would be influenced by the N-substituted 2,6-dimethylphenyl group, which can interact with amino acid residues in the active site cavity, potentially conferring isoform-specific inhibition.

Experimental Validation Workflow: Carbonic Anhydrase Inhibition

A systematic approach is required to validate this predicted mechanism.

Caption: Workflow for Validating Carbonic Anhydrase Inhibition.

Anticancer Activity

Beyond carbonic anhydrase inhibition, many sulfonamide derivatives exhibit anticancer properties through various mechanisms.

-

Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest, often at the G1/S or G2/M transition, by modulating the expression or activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

-

Induction of Apoptosis: The compound could trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways, measurable by changes in caspase activity, Bcl-2 family protein expression, and DNA fragmentation.

-

Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain sulfonamides have been shown to inhibit angiogenesis by targeting factors like vascular endothelial growth factor (VEGF) and its receptors.

-

Targeting Polo-like Kinase 4 (PLK4): Recent research has identified N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent inhibitors of PLK4, a key regulator of centriole duplication.[10] Given the structural similarity, this presents another potential avenue of investigation.

Signaling Pathway: Potential Anticancer Mechanisms of this compound

Caption: Hypothesized Anticancer Signaling Pathways.

Anti-inflammatory and Antimicrobial Activities

The foundational therapeutic application of sulfonamides was in antibacterial chemotherapy, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While newer classes of antibiotics have largely superseded them, the potential for antimicrobial activity, particularly against specific pathogens, should not be discounted.

Furthermore, some sulfonamide derivatives exhibit anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production.

Quantitative Data Summary and Experimental Protocols

As no specific experimental data exists for this compound, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: In Vitro Carbonic Anhydrase Inhibition Profile

| CA Isoform | IC50 (nM) | Ki (nM) | Binding Affinity (KD) by ITC |

| hCA I | |||

| hCA II | |||

| hCA IX | |||

| hCA XII |

Table 2: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

| MCF-7 (Breast) | ||

| A549 (Lung) | ||

| HCT116 (Colon) | ||

| U87 (Glioblastoma) |

Experimental Protocol: Determination of IC50 for Carbonic Anhydrase II Inhibition

-

Reagents and Materials:

-

Human Carbonic Anhydrase II (hCA II), recombinant

-

4-Nitrophenyl acetate (NPA), substrate

-

Tris-HCl buffer (pH 7.4)

-

This compound, dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add 180 µL of Tris-HCl buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of hCA II solution.

-

Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 10 µL of NPA solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant therapeutic potential, predicated on the well-established pharmacology of the sulfonamide class. This guide has outlined the most probable mechanisms of action, including carbonic anhydrase inhibition and various anticancer activities, and has provided a clear roadmap for their experimental validation.

Future research should prioritize a systematic screening of this compound against a panel of carbonic anhydrase isoforms and a diverse set of cancer cell lines. Elucidation of its binding mode through X-ray crystallography will be crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. The insights gained from such studies will be instrumental in determining the true therapeutic value of this compound and its potential for development into a novel therapeutic agent.

References

-

Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14498-14523. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Ahmad, I., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28. Available from: [Link]

-

Al-Hourani, B. J., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceuticals, 15(4), 421. Available from: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. biosynth.com [biosynth.com]